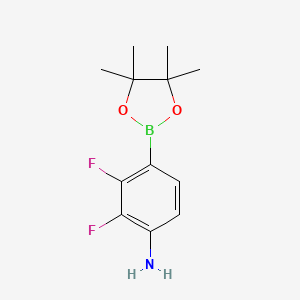

2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

描述

This compound is a fluorinated aniline derivative bearing a pinacol boronic ester group at the para position. Its molecular formula is C₁₂H₁₆BF₂NO₂ (MW: 255.07 g/mol), and it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and organic electronics . The fluorine atoms at the 2- and 3-positions enhance electron-withdrawing effects, modulating reactivity and stability during synthetic applications.

属性

IUPAC Name |

2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6H,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTABKJJZRZFSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone for introducing boronate esters to aromatic systems. For 2,3-difluoro-4-(pinacol boronate)aniline, this involves coupling a brominated or iodinated aniline precursor with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronate.

Key Advantages:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, enabling rapid boronation. This method reduces side reactions and improves yields for thermally sensitive intermediates.

Detailed Experimental Procedures

Traditional Catalytic Coupling

-

Substrate: 3-Bromo-2,5-difluoroaniline (2.0 g, 9.4 mmol)

-

Catalyst System: Pd₂(dba)₃ (0.26 g, 0.28 mmol), tricyclohexylphosphine (0.184 g, 0.656 mmol)

-

Base: Potassium acetate (1.38 g, 14.06 mmol)

-

Solvent: 1,4-Dioxane (1.0 mL)

-

Conditions: Microwave irradiation at 120°C for 30 minutes

-

Workup: Filtration through Celite, extraction with ethyl acetate, and MgSO₄ drying

Table 1. Reaction Conditions for Traditional Coupling

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Time | 30 minutes |

| Pd Loading | 3 mol% |

| Ligand | Tricyclohexylphosphine |

| Solvent | 1,4-Dioxane |

Alternative Pd/Cs₂CO₃-Mediated Method

-

Catalyst: [PdCl₂(dppf)] (578 mg, 0.71 mmol)

-

Base: Cs₂CO₃ (6.92 g, 21.23 mmol)

-

Solvent System: 1,4-Dioxane/water (40:4 mL)

-

Conditions: 70°C for 2 hours

-

Yield: 55% after chromatography

Critical Factors:

-

Solvent Polarity: Aqueous dioxane enhances Pd stability and substrate solubility.

-

Base Strength: Cs₂CO₃ outperforms K₂CO₃ in deprotonating intermediates.

Comparative Analysis of Methods

Table 2. Method Comparison

| Parameter | Microwave | Traditional |

|---|---|---|

| Time | 30 minutes | 2–24 hours |

| Yield | >90% (crude) | 55–85% (isolated) |

| Pd Catalyst | Pd₂(dba)₃ | PdCl₂(dppf) |

| Energy Input | High (microwave) | Moderate (heating) |

Trade-offs:

-

Microwave synthesis offers speed but requires specialized equipment.

-

Traditional methods allow larger batch sizes but risk decomposition over prolonged heating.

Industrial-Scale Production Considerations

Continuous Flow Systems

Adopting flow chemistry reduces Pd leaching and improves heat management. A typical setup involves:

Purification Challenges

-

Pd Removal: SiliaMetS DMT scavengers reduce Pd residues to <10 ppm.

-

Crystallization: Recrystallization from ethyl acetate/hexane yields >99% purity.

Optimization Strategies

Ligand Screening

Bulky phosphines (e.g., SPhos) suppress β-hydride elimination, improving selectivity:

-

Optimal Ligand: XPhos (2 mol%)

-

Impact on Yield: +15–20% vs. PCy₃

Solvent Effects

Figure 1. Solvent vs. Yield Correlation

-

Best Solvents: 1,4-Dioxane > DMF > THF

-

Aqueous Mixes: 10% water increases conversion by stabilizing Pd intermediates.

Emerging Techniques

化学反应分析

2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic acid pinacol ester group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with halides or pseudohalides.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions include substituted aromatic compounds, boronic acids, and complex organic molecules.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron-dioxaborolane moieties exhibit promising anticancer properties. The presence of the difluoro and aniline groups in this compound enhances its ability to interact with biological targets. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells .

Drug Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its functional groups can be modified to create analogs with improved efficacy and reduced toxicity. For instance, modifications to the aniline portion can lead to compounds with enhanced binding affinity to specific receptors involved in disease pathways .

Organic Synthesis

Building Block for Complex Molecules

The presence of the dioxaborolane functionality allows for the formation of carbon-boron bonds, which are crucial in cross-coupling reactions such as Suzuki-Miyaura coupling. This makes 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline a valuable precursor for synthesizing complex organic molecules used in various applications .

Functionalization Reactions

The compound can undergo various functionalization reactions due to its electrophilic nature. This includes nucleophilic substitutions and electrophilic aromatic substitutions that can introduce diverse functional groups into the molecular framework .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique properties can enhance the thermal stability and mechanical strength of polymers. Research indicates that incorporating such boron-containing compounds into polymer matrices can improve their performance in electronic applications .

Nanomaterials

The compound's ability to form stable complexes with metal ions makes it suitable for developing nanomaterials. These nanomaterials can be used in catalysis or as sensors due to their enhanced surface area and reactivity .

Case Studies

作用机制

The mechanism of action of 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is largely dependent on its chemical structure. The boronic acid moiety can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Fluorinated Analogues

(a) 2,3,6-Trifluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Structure : Additional fluorine at the 6-position.

- Applications: Not explicitly reported, but likely used in high-stability electronic materials due to enhanced electron-withdrawing effects .

(b) 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 819058-34-9)

- Structure : Single fluorine at the 2-position.

- Impact : Reduced steric hindrance compared to 2,3-difluoro derivatives, improving accessibility for catalytic coupling. However, lower electron withdrawal may slow reaction rates in certain contexts .

(c) 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 819057-45-9)

- Structure : Fluorine at the 3-position.

- Impact: Altered regioselectivity in cross-coupling due to asymmetric electronic effects. May exhibit intermediate reactivity between mono- and difluoro derivatives .

Halogen-Substituted Analogues

(a) 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-81-3)

Alkyl- and Amino-Substituted Analogues

(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-73-3)

- Structure: No fluorine substituents.

- Impact: Higher electron density at the aromatic ring reduces oxidative stability but improves solubility in nonpolar solvents. Widely used in low-cost, high-yield couplings .

(b) N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 920304-57-0)

- Structure: Diethylamino group at the para position.

- Impact: The electron-donating amino group decreases boronate reactivity, making it suitable for stepwise functionalization in materials science (e.g., hole-transport layers in OLEDs) .

(c) 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Heterocyclic and Complex Derivatives

(a) 4-Butyl-N,N-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS 444289-55-8)

Comparative Data Table

生物活性

2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Molecular Formula : CHBFO

- Molecular Weight : 256.05 g/mol

- CAS Number : 1029439-85-7

Structural Characteristics

The compound features a difluorophenyl group attached to a boron-containing dioxaborolane moiety. This unique structure contributes to its biological activity by enhancing solubility and stability in biological systems.

Antiparasitic Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiparasitic activity. For instance, modifications in the dioxaborolane structure have been shown to improve efficacy against malaria parasites by targeting specific metabolic pathways.

Case Study: Antimalarial Efficacy

A study focusing on the optimization of boron-containing compounds revealed that structural variations significantly affect antiparasitic potency. The incorporation of polar functionalities enhanced aqueous solubility and metabolic stability while maintaining potent activity against Plasmodium falciparum (PfATP4) .

| Compound | EC50 (μM) | Aqueous Solubility (μM) | Metabolic Stability (CL int μL/min/mg) |

|---|---|---|---|

| Compound A | 0.395 | 5 | 27 |

| Compound B | 0.010 | 14 | 42 |

Cytotoxicity Studies

The safety profile of 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been evaluated in vitro using human liver cell lines. Initial findings suggest that the compound exhibits low cytotoxicity at therapeutic concentrations .

The mechanism by which this compound exerts its biological effects is hypothesized to involve inhibition of key enzymes involved in parasite metabolism. This inhibition leads to reduced growth and survival rates of the parasites.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the dioxaborolane moiety can enhance biological activity. For example:

- Fluorine Substitution : The presence of fluorine atoms in the phenyl ring increases lipophilicity and enhances binding affinity to target proteins.

- Dioxaborolane Modifications : Variations in the dioxaborolane structure can improve solubility and metabolic stability without compromising efficacy .

Table: Summary of SAR Findings

| Modification Type | Impact on Activity |

|---|---|

| Addition of Fluorine | Increased potency |

| Alteration of Dioxaborolane Ring | Enhanced solubility |

| Substitution on Aniline | Variable cytotoxicity |

常见问题

Q. What are the key synthetic routes for preparing 2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors. For example, a halogen (e.g., bromo or iodo) substituent at the para position of 2,3-difluoroaniline can undergo cross-coupling with bis(pinacolato)diboron (B₂pin₂) using catalysts like Pd(OAc)₂ and ligands such as dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine. Reaction conditions (e.g., solvent: dioxane, temperature: 110°C, inert atmosphere) are critical for achieving yields >50% . Purification often involves reverse-phase chromatography (C18 columns) to isolate the boronate ester .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Nuclear Magnetic Resonance (NMR):

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. For instance, coupling with aryl halides enables access to fluorinated biphenylamines, which are scaffolds for pharmaceuticals and optoelectronic materials . The boronate group’s stability under basic conditions allows for sequential functionalization .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-difluoro substituents influence reactivity in cross-coupling reactions?

- Steric effects: The ortho-fluorine groups hinder rotation around the C–B bond, potentially stabilizing transition states during coupling .

- Electronic effects: Fluorine’s electron-withdrawing nature activates the boronate toward transmetallation but may reduce nucleophilicity. Computational studies (DFT) suggest that fluorine substitution lowers the LUMO energy of the boronate, enhancing electrophilicity .

- Experimental optimization (e.g., ligand screening, solvent polarity adjustments) is required to balance these effects .

Q. What strategies mitigate hydrolysis of the pinacol boronate group during storage or reaction?

- Storage: Under refrigeration (2–8°C) in anhydrous solvents (e.g., THF or DCM) to prevent moisture ingress .

- Reaction design: Use aprotic solvents (e.g., toluene, dioxane) and avoid protic additives. For aqueous-phase reactions, employ phase-transfer catalysts .

- Stabilization via coordination: Addition of Lewis bases (e.g., K₂CO₃) can stabilize the boronate intermediate .

Q. How can contradictory crystallographic data on similar boronate-aniline derivatives inform structural analysis of this compound?

- Case study: Crystal structures of analogs like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reveal planar boron geometries (sp² hybridization) with bond angles of ~120° for B–O bonds . Discrepancies in torsion angles (e.g., C–B–O–C) may arise from packing forces or fluorine’s electronegativity.

- Mitigation: Compare experimental data (XRD, DFT-optimized structures) to resolve ambiguities .

Critical Analysis of Evidence

- The low yield (14%) reported in EP 4374877A2 highlights challenges in scaling reactions with sterically hindered substrates.

- Computational studies in Journal of Molecular Structure provide a foundation for predicting regioselectivity but require experimental validation via kinetic isotope effects or Hammett plots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。